Bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate (CAS 113119-46-3), commonly known as bis(collidine)iodonium hexafluorophosphate, is a specialized hypervalent iodine(I) reagent utilized for highly selective electrophilic iodination, iodoetherification, and iodolactonization. Structurally, it features a central iodine atom stabilized by a 3-center-4-electron bond coordinated to two sterically bulky 2,4,6-trimethylpyridine (collidine) ligands, paired with a non-coordinating hexafluorophosphate counterion. For procurement and process chemistry, this compound serves as a "soft" and exceptionally mild I+ donor that operates efficiently under neutral conditions. It is specifically procured when standard iodinating agents, such as elemental iodine, ICl, or N-iodosuccinimide, fail due to harsh reactivity, poor regioselectivity, or the requirement for acidic promoters, making it an indispensable reagent for complex, late-stage functionalization of sensitive substrates [1].
Attempting to substitute bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate with cheaper, generic alternatives like N-iodosuccinimide (NIS), elemental iodine (I2), or Barluenga’s reagent (bis(pyridine)iodonium tetrafluoroborate) frequently results in process failures. NIS generally requires acidic activation to function as a strong electrophile, which degrades acid-labile protecting groups. Elemental iodine and ICl are often too harsh, leading to uncontrolled poly-iodination and oxidative degradation of electron-rich aromatic systems. Furthermore, while Barluenga’s reagent is structurally similar, it lacks the critical 2,6-dimethyl steric shielding of the collidine ligands; this absence makes the pyridine analog more hygroscopic, less shelf-stable, and prone to over-iodination. Consequently, substituting the collidine-based reagent compromises both the storage stability of the raw material and the chemoselectivity of the reaction, directly impacting overall manufacturing yields [1].
In the synthesis of 7-membered ether rings (oxepanes) via iodoetherification of unsaturated alcohols, the choice of iodinating agent is critical for ring closure. Studies demonstrate that bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate achieves moderate to excellent yields of 40–95% for these challenging cyclizations. In direct contrast, standard reagents like N-iodosuccinimide (NIS) or elemental iodine typically result in poor yields (often <10%) or complex, intractable mixtures due to competing side reactions and insufficient electrophilic activation under neutral conditions [1].
| Evidence Dimension | Isolated yield of 7-membered oxepane rings via iodoetherification |
| Target Compound Data | 40–95% yield under neutral conditions |
| Comparator Or Baseline | NIS or I2 (<10% yield or complex mixtures) |
| Quantified Difference | Up to a 9-fold increase in product yield |
| Conditions | Reaction of unsaturated alcohols in dichloromethane at room temperature |
Enables the viable synthesis of medium-sized heterocyclic rings that are otherwise inaccessible or economically unfeasible using standard halogenating agents.
The structural design of bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate provides significant handling advantages over its unmethylated analog, Barluenga's reagent (bis(pyridine)iodonium tetrafluoroborate). The methyl groups at the 2,6-positions of the collidine ligands create a steric shield around the reactive 3-center-4-electron N-I-N bond. This steric bulk dramatically reduces the compound's hygroscopicity, rendering it a stable, free-flowing powder that does not rapidly degrade upon exposure to ambient moisture, unlike the highly moisture-sensitive bis(pyridine)iodonium salts [1].
| Evidence Dimension | Hygroscopicity and ambient storage stability |
| Target Compound Data | Non-hygroscopic, shelf-stable solid |
| Comparator Or Baseline | Barluenga's reagent (highly hygroscopic, requires strict inert storage) |
| Quantified Difference | Significant reduction in moisture uptake and degradation rate during storage |
| Conditions | Ambient laboratory storage and handling conditions |
Reduces raw material spoilage and eliminates the need for strict inert-atmosphere handling during procurement, weighing, and scale-up.
When performing electrophilic iodination on highly electron-rich aromatic systems, such as phenols or anilines, controlling the degree of halogenation is a major process hurdle. The bulky collidine ligands of bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate modulate the electrophilicity of the iodine center, enforcing strict mono-iodination. Conversely, less sterically hindered reagents like iodine monochloride (ICl) or bis(pyridine)iodonium salts frequently suffer from poor chemoselectivity, yielding poly-iodinated byproducts that complicate downstream purification and reduce the effective yield of the desired mono-halogenated building block [1].
| Evidence Dimension | Selectivity for mono-iodination vs. poly-iodination |
| Target Compound Data | High selectivity for mono-iodinated products |
| Comparator Or Baseline | ICl or Barluenga's reagent (prone to poly-iodination) |
| Quantified Difference | Substantial suppression of di- and tri-iodinated byproducts |
| Conditions | Electrophilic aromatic iodination of phenols/anilines |
Minimizes costly downstream chromatographic purification and maximizes the isolated yield of high-value mono-iodinated intermediates.
A primary driver for selecting bis(2,4,6-trimethylpyridine)iodonium hexafluorophosphate is its ability to act as a potent "soft" electrophile without the need for acidic promoters. While N-iodosuccinimide (NIS) is a cheaper alternative, it typically requires the addition of strong acids (e.g., triflic acid or BF3) to generate a sufficiently reactive "hard" iodonium species. The neutral operating conditions of the collidine-based reagent preserve acid-labile protecting groups (such as acetals, silyl ethers, or trityl groups) that would otherwise be cleaved during an NIS/acid-promoted reaction [1].
| Evidence Dimension | Requirement for acidic promoters to achieve electrophilic activation |
| Target Compound Data | Operates efficiently under neutral conditions |
| Comparator Or Baseline | NIS (requires strong acid promoters like TfOH or BF3) |
| Quantified Difference | Eliminates the need for acidic additives, reducing protecting group cleavage to near-zero |
| Conditions | Iodination or cyclization of substrates bearing acid-labile functional groups |
Crucial for late-stage functionalization where the preservation of complex, acid-sensitive protecting group architectures is mandatory.
Directly leveraging its superior performance in difficult cyclizations—such as achieving 40–95% yields for oxepanes—this reagent is the optimal choice for synthesizing 7- and 8-membered oxygen or nitrogen heterocycles. It is highly recommended for pharmaceutical building block synthesis where standard reagents like NIS fail to promote the necessary ring closure [1].
Because it delivers electrophilic iodine under strictly neutral conditions, this compound is ideal for the late-stage iodination of complex active pharmaceutical ingredients (APIs) or natural products bearing acid-labile protecting groups (e.g., acetals, silyl ethers). It eliminates the deprotection side-reactions commonly observed when using acid-activated NIS[2].
The steric shielding provided by the collidine ligands makes this reagent perfectly suited for the selective mono-iodination of highly activated aromatic rings, such as phenols, anilines, and resorcinol derivatives. It should be procured when standard reagents like ICl or elemental iodine result in unacceptable levels of poly-iodination, thereby streamlining downstream purification [2].